molecular formula C24H23N5O2S B2770811 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1105220-06-1

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2770811
CAS No.: 1105220-06-1
M. Wt: 445.54
InChI Key: QHRGFGZLNDMXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene in the Down syndrome critical region on chromosome 21, and its dysregulation is implicated in the pathogenesis of several neurological disorders and cancers. This compound demonstrates high affinity for DYRK1A, effectively suppressing its autophosphorylation and subsequent phosphorylation of downstream substrates . Its primary research value lies in its utility as a chemical probe to elucidate the complex signaling networks governed by DYRK1A, particularly in the context of neurodevelopment, tau protein pathophysiology in Alzheimer's disease, and cell cycle control. The structural motif of this inhibitor, featuring a heteroaromatic carboxamide core, is characteristic of advanced DYRK1A-targeting scaffolds designed for enhanced selectivity and potency . Researchers employ this inhibitor in models of glioblastoma and pancreatic cancer to investigate its anti-proliferative effects and potential for inducing apoptosis. By precisely modulating DYRK1A activity, this compound enables critical investigations into disease mechanisms and provides a foundational tool for validating DYRK1A as a therapeutic target in preclinical research.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-22(25-11-10-16-6-2-1-3-7-16)13-29-23(19-14-32-15-21(19)28-29)27-24(31)18-12-26-20-9-5-4-8-17(18)20/h1-9,12,26H,10-11,13-15H2,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRGFGZLNDMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of Compound A, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

Compound A features a thieno[3,4-c]pyrazole core linked to an indole moiety through an amide bond. Its molecular formula is C20H20N4O3SC_{20}H_{20}N_4O_3S with a molecular weight of approximately 396.46 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of Compound A can be categorized into several key areas:

Anticancer Activity

A study investigated the anticancer properties of thieno[3,4-c]pyrazole derivatives, revealing that these compounds could inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer15.0Cell cycle arrest

These findings suggest that structural modifications in thieno[3,4-c]pyrazoles can significantly impact their anticancer efficacy.

Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of similar compounds on anxiety and depression models in mice. The results indicated:

CompoundModel UsedEffect Observed
Compound AForced Swimming TestDecreased immobility time
Compound CElevated Plus MazeIncreased open arm entries

These results suggest that these compounds may possess anxiolytic and antidepressant properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Compound A to various biological targets. The results indicated strong binding interactions with:

  • GABA_A Receptor : Binding free energy of 11.0±0.54 kcal mol-11.0\pm 0.54\text{ kcal mol}, suggesting potential as an anxiolytic agent.
  • Serotonin Transporter (SERT) : Competitive inhibition observed, indicating possible antidepressant activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s thieno-pyrazole scaffold and carboxamide substituents are shared with several analogs, enabling a comparative analysis of substituent effects on molecular properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 2 Carboxamide Group Key Interactions (Predicted)
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide Thieno[3,4-c]pyrazole Phenethylaminoethyl (amide + amine) Indole-3-carboxamide Hydrogen bonding (amide/amine), π-π (indole)
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide () Thieno[3,4-c]pyrazole 2,3-Dimethylphenyl Furan-2-carboxamide Hydrophobic (dimethylphenyl), weak H-bonding (furan)

Key Observations:

Substituent Effects on Solubility: The phenethylaminoethyl group in the target compound introduces polar amide and amine functionalities, likely enhancing aqueous solubility compared to the hydrophobic 2,3-dimethylphenyl group in the analog from . The indole-3-carboxamide moiety may reduce solubility relative to furan-2-carboxamide due to increased aromatic bulk .

Hydrogen-Bonding Potential: The target compound’s phenethylaminoethyl side chain provides two hydrogen-bond donors (NH groups) and one acceptor (amide carbonyl), enabling stronger interactions with biological targets than the furan carboxamide analog, which has only one acceptor (furan oxygen) .

Aromatic Interactions :

  • The indole ring in the target compound could engage in π-π stacking with aromatic residues in protein binding pockets, whereas the furan group in the analog () lacks comparable π-surface area .

Synthetic Accessibility :

  • The analog in (furan carboxamide) may be easier to synthesize due to the stability of furan derivatives under standard coupling conditions, whereas the indole-3-carboxamide group in the target compound may require specialized protecting groups .

Research Findings and Implications

Crystallographic Insights:

  • SHELX-based refinement () is critical for resolving the thieno-pyrazole core’s conformation, particularly the dihedral angles between the pyrazole and thiophene rings. This data can predict steric clashes or binding compatibility in drug design .
  • Hydrogen-bonding patterns () suggest that the phenethylaminoethyl substituent could stabilize crystal packing via N–H···O/N interactions, whereas analogs with non-polar groups (e.g., 2,3-dimethylphenyl) may exhibit weaker intermolecular forces .

Pharmacological Predictions:

  • The indole-3-carboxamide group’s bulk and hydrophobicity may improve membrane permeability compared to furan derivatives, making the target compound more suitable for central nervous system targets .
  • The phenethylaminoethyl side chain’s hydrogen-bonding capacity could enhance selectivity for enzymes like kinases or proteases, where polar active sites are common.

Q & A

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

StepReagents/ConditionsPurposeYield Optimization Tips
AmidationEDC/HOBt, DCM, RTCouple indole-3-carboxylic acid to amineUse 1.5 eq EDC; monitor via TLC (EtOAc/hexane 1:1)
CyclizationPOCl3_3, refluxForm thienopyrazole coreMaintain anhydrous conditions; quench with ice
PurificationSilica gel (60–120 mesh), EtOAc/MeOH (95:5)Remove unreacted starting materialPre-adsorb compound on Celite before loading

Q. Table 2. Recommended Analytical Techniques for Stability Studies

ParameterTechniqueConditionsKey Metrics
pH StabilityUPLC-MS0.1 M buffers (pH 2–9), 37°C% remaining at 24 h
Thermal DegradationTGA10°C/min, N2_2 atmosphereTonset_{onset} (decomposition)
PhotostabilityHPLC-DADICH Q1B guidelines (UV exposure)Degradation products identified via MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.